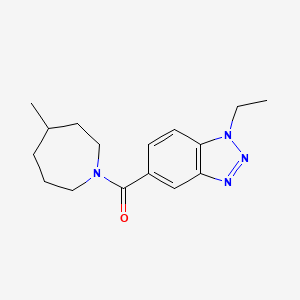![molecular formula C22H20N4O3 B7528363 3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PAPB, and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PAPB is related to its ability to inhibit the activity of HDACs. This inhibition leads to an increase in histone acetylation, which in turn can lead to changes in gene expression. PAPB has been shown to be a potent inhibitor of HDACs, and its activity has been demonstrated in a variety of cell-based assays.
Biochemical and Physiological Effects:
PAPB has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of HDACs. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. PAPB has also been shown to have anti-inflammatory properties and to be involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAPB in lab experiments is its potent activity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using PAPB is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving PAPB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PAPB. Another potential direction is the use of PAPB in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of PAPB and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
The synthesis of PAPB involves a multi-step process that starts with the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the amide derivative. Finally, the 2-phenylacetyl amino group is introduced through a reductive amination reaction using sodium cyanoborohydride.
Applications De Recherche Scientifique
PAPB has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(13-16-5-2-1-3-6-16)24-15-21(28)25-19-8-4-7-17(14-19)22(29)26-18-9-11-23-12-10-18/h1-12,14H,13,15H2,(H,24,27)(H,25,28)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQECNPCANDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)


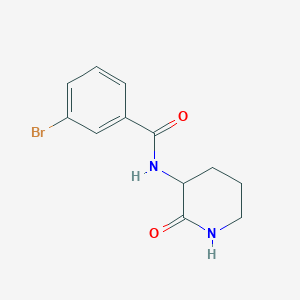
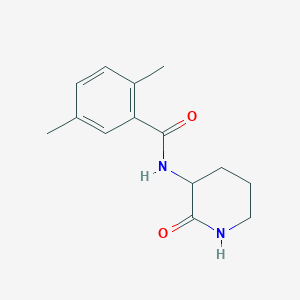
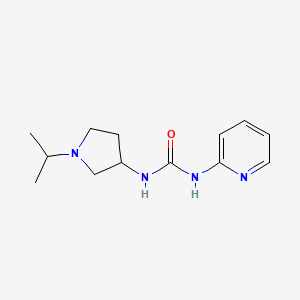

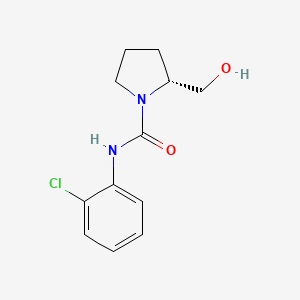
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
